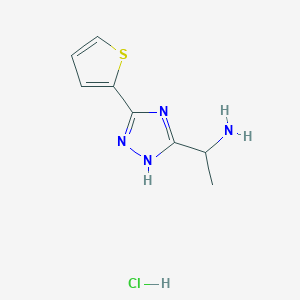

1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride

Description

1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thiophen-2-yl group at the 3-position and an ethanamine moiety at the 5-position, stabilized as a hydrochloride salt.

Properties

IUPAC Name |

1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4S.ClH/c1-5(9)7-10-8(12-11-7)6-3-2-4-13-6;/h2-5H,9H2,1H3,(H,10,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGLWRUUDJGCNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NN1)C2=CC=CS2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride typically involves the following steps:

Thiophene Derivative Synthesis: The starting material is often a thiophene derivative, which undergoes halogenation to introduce a reactive site.

Triazole Formation: The halogenated thiophene is then reacted with hydrazine and a carboxylic acid derivative to form the triazole ring.

Amination: The triazole derivative is further reacted with an amine source to introduce the amine group.

Hydrochloride Formation: Finally, the amine group is protonated to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: The thiophene ring can undergo oxidation to form various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced derivatives.

Substitution: The triazole and thiophene rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thioethers and amines.

Substitution Products: Various substituted triazoles and thiophenes.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is being investigated for its therapeutic potential in treating various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs and their properties:

Key Observations:

- Thiophene vs. Thiophene’s lower electronegativity than fluorine () may reduce polarity but improve membrane permeability.

- Hydrochloride Salts : All analogs except are hydrochloride salts, improving aqueous solubility. The dihydrochloride form in further enhances solubility but increases molecular weight.

- Molecular Weight : The target compound’s calculated molecular weight (243.71 g/mol) is intermediate, suggesting a balance between lipophilicity and solubility.

Biological Activity

1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of a thiophene moiety within the triazole framework enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound has the following structural and chemical characteristics:

| Property | Details |

|---|---|

| Chemical Formula | C₇H₉ClN₄S |

| Molecular Weight | 188.68 g/mol |

| IUPAC Name | 1-(3-Thiophen-2-yl)-1H-1,2,4-triazol-5-yl)ethanamine; hydrochloride |

| CAS Number | 88964-05-0 |

Antimicrobial Properties

Research indicates that compounds containing the triazole ring exhibit notable antimicrobial activity. For instance, derivatives of triazole have shown effectiveness against various bacterial strains and fungi. The presence of the thiophene group may enhance this activity by improving solubility and bioavailability.

Anticancer Activity

Several studies have evaluated the anticancer potential of triazole derivatives. For example, a study reported that certain triazole compounds exhibited IC₅₀ values in the low micromolar range against various cancer cell lines, indicating strong anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways .

Antimalarial Activity

The compound's structural analogs have been investigated for their antimalarial properties. In vitro studies using Plasmodium falciparum strains demonstrated that some derivatives possess significant antimalarial activity, with IC₅₀ values indicating potent effects against resistant strains . This highlights the potential of triazole-based compounds in malaria treatment.

Study 1: Anticancer Efficacy

A study focused on synthesizing and evaluating a series of triazole derivatives for their anticancer efficacy. The results showed that certain derivatives exhibited IC₅₀ values below 10 µM against multiple cancer cell lines including breast and lung cancer cells. The structure-activity relationship (SAR) analysis indicated that substitutions on the thiophene ring significantly influenced anticancer activity.

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of triazole derivatives against both Gram-positive and Gram-negative bacteria. The findings revealed that compounds with electron-donating groups at specific positions on the thiophene ring exhibited enhanced antibacterial activity, suggesting that molecular modifications could optimize therapeutic outcomes.

The biological activities of 1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride are primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Many triazoles act as inhibitors for enzymes such as kinases and proteases involved in cancer progression.

- Membrane Disruption : Some studies suggest that these compounds can disrupt microbial membranes, leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.